molecular formula C18H14O5 B2852733 Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308297-56-5

Methyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2852733
CAS No.: 308297-56-5
M. Wt: 310.305
InChI Key: PQLDCFMCKOSCNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The exact process would depend on the specific structure of the compound. Typically, a benzofuran compound could be synthesized through cyclization reactions involving a salicylaldehyde and a ketone .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. For example, if the compound contains a benzoyloxy group, it might undergo reactions typical of esters, such as hydrolysis .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability. These properties can often be predicted based on the structure of the compound .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical and health hazards. They also provide recommendations for handling and storage .

Properties

IUPAC Name

methyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11-16(18(20)21-2)14-10-13(8-9-15(14)22-11)23-17(19)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLDCFMCKOSCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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